Enzyme-Product Complex Stability: Dehydrogenase vs Oxidase
FPCoA uniquely enables the direct quantification of the stability of the product charge-transfer complex formed with different enzymes. Upon reaction with porcine liver general fatty acyl-CoA dehydrogenase (GAD), the resulting complex is unstable and dissociates with a measured rate constant of 0.01 s⁻¹ [1]. In stark contrast, the complex formed with fatty acyl-CoA oxidase from Candida tropicalis is stable, showing no detectable dissociation [1]. This quantitative difference provides a clear functional distinction between the two enzymes' active sites.
| Evidence Dimension | Dissociation rate constant (k_off) of enzyme-product charge-transfer complex |
|---|---|
| Target Compound Data | 0.01 s⁻¹ (with general acyl-CoA dehydrogenase); Stable, no dissociation (with acyl-CoA oxidase) |
| Comparator Or Baseline | Not applicable to natural substrates as they do not form a comparable, kinetically observable complex |
| Quantified Difference | The dehydrogenase complex is transient and dissociates at a measurable rate (0.01 s⁻¹), while the oxidase complex is stable and does not dissociate, representing a qualitative and quantitative functional difference. |
| Conditions | In vitro assay using purified general fatty acyl-CoA dehydrogenase from porcine liver and fatty acyl-CoA oxidase from Candida tropicalis. |
Why This Matters
This property allows researchers to differentiate between dehydrogenase and oxidase mechanisms, a distinction not possible with natural substrates, making FPCoA essential for structure-function studies of flavoproteins involved in β-oxidation.
- [1] Rojas C, Schmidt J, Lee MY, Gustafson WG, McFarland JT. Structure-function correlation of fatty acyl-CoA dehydrogenase and fatty acyl-CoA oxidase. Biochemistry. 1985;24(12):2947-2954. View Source
